MS48107

Übersicht

Beschreibung

MS48107 ist ein selektiver positiver allosterischer Modulator des G-Protein-gekoppelten Rezeptors 68 (GPR68). Der G-Protein-gekoppelte Rezeptor 68 ist ein Rezeptor, der an verschiedenen biologischen Prozessen beteiligt ist, darunter pH-Homöostase, Tumorwachstum, Metastasierung und Entzündung . This compound ist bekannt für seine hohe Selektivität für den G-Protein-gekoppelten Rezeptor 68 gegenüber anderen eng verwandten Protonen-G-Protein-gekoppelten Rezeptoren, Neurotransmitter-Transportern und hERG-Ionenkanälen .

Herstellungsmethoden

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung in Dimethylsulfoxid (DMSO) gelöst werden kann, um sie für weitere Experimente zu verwenden . Industrielle Produktionsmethoden für this compound sind ebenfalls nicht öffentlich zugänglich, aber es wird typischerweise in Forschungslabors für wissenschaftliche Studien hergestellt.

Vorbereitungsmethoden

The synthesis of MS48107 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be dissolved in dimethyl sulfoxide (DMSO) for further use in experiments . Industrial production methods for this compound are also not publicly available, but it is typically produced in research laboratories for scientific studies.

Analyse Chemischer Reaktionen

MS48107 durchläuft verschiedene chemische Reaktionen, darunter die Bindung an bestimmte Rezeptoren und die Modulation ihrer Aktivität. Es hat eine moderate Bindungsaffinität zum 5-Hydroxytryptamin-2B-Rezeptor mit einem Dissoziationskonstanten (K_i)-Wert von 219 Nanomolar . Am 5-Hydroxytryptamin-2B-Rezeptor zeigt this compound eine schwache Antagonistenaktivität mit einem Dissoziationskonstanten (K_i)-Wert von 310 Nanomolar . Es zeigt auch eine schwache volle Agonistenaktivität am Melatoninrezeptor 1 mit einem effektiven Konzentrationswert (EC_50) von 320 Nanomolar und eine schwache partielle Agonistenaktivität am Melatoninrezeptor 2 mit einem effektiven Konzentrationswert (EC_50) von 540 Nanomolar .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Mechanism of Action

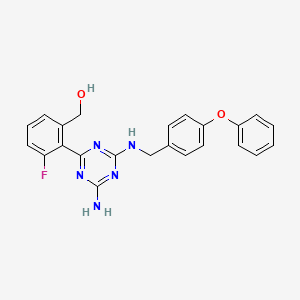

- Molecular Formula : C₂₃H₂₀FN₅O₂

- Molecular Weight : 417.44 g/mol

- CAS Number : 2375070-79-2

MS48107 enhances the proton affinity of GPR68 through allosteric modulation, which allows it to effectively influence the receptor's activity without directly competing with the endogenous ligand. This mechanism positions this compound as a valuable tool for studying GPR68's physiological and pathophysiological roles in various contexts, particularly in neurobiology and cancer research .

This compound exhibits several key biological activities:

- Selectivity : It demonstrates high selectivity for GPR68 over closely related proton GPCRs and common drug targets, making it a promising candidate for targeted therapies .

- Blood-Brain Barrier Penetration : The compound is bioavailable and can cross the blood-brain barrier in mice, allowing for potential applications in neurological disorders .

- In Vivo Efficacy : In animal models, this compound has shown significant effects on glucose-dependent insulin secretion, indicating its potential use in metabolic disorders .

Neurobiology

This compound's ability to modulate GPR68 makes it particularly relevant in neurobiological research. Studies have indicated that activation of GPR68 can influence neuronal signaling pathways, which may be beneficial for understanding conditions like neurodegeneration and psychiatric disorders .

Cancer Research

The compound has been investigated for its role in cancer therapy. Specifically, combining this compound with MEK inhibitors has shown promising results in reducing viability and inducing differentiation in cancer-derived cells. This combination therapy could be pivotal in treating conditions such as neurofibromatosis .

| Activity Type | Description | Value |

|---|---|---|

| GPR68 Activation | Allosteric Modulation | Potent |

| Selectivity | Over other GPCRs | High |

| Blood-Brain Barrier | Penetration Capability | Yes |

| In Vivo Efficacy | Glucose-dependent insulin secretion enhancement | Significant |

Table 2: Comparative Analysis of GPR68 Modulators

| Compound Name | Mechanism Type | Selectivity for GPR68 | Blood-Brain Barrier Penetration |

|---|---|---|---|

| This compound | Positive Allosteric Modulator | High | Yes |

| Ogerin | Positive Allosteric Modulator | Moderate | Limited |

Case Study 1: Neurofibromatosis Treatment

In a study examining the effects of this compound on neurofibromatosis, researchers combined it with MEK inhibitors to assess its impact on Schwann cell proliferation. The results demonstrated that this combination led to a permanent cessation of cell expansion post-treatment, suggesting a novel therapeutic strategy for managing this condition .

Case Study 2: Metabolic Disorders

Another investigation focused on this compound's role in enhancing insulin secretion from pancreatic cells. The findings revealed that this compound significantly improved glucose metabolism in wild-type mice but not in GPR68 knockout models, highlighting its potential application in diabetes management .

Wirkmechanismus

MS48107 exerts its effects by selectively binding to G protein-coupled receptor 68 and modulating its activity. As a positive allosteric modulator, it enhances the receptor’s response to its natural ligand without directly activating the receptor . This modulation leads to various downstream effects, including changes in cellular signaling pathways involved in pH homeostasis, tumor growth, metastasis, and inflammation . This compound also interacts with other receptors, such as the 5-hydroxytryptamine 2B receptor and melatonin receptors, but with lower affinity and activity .

Vergleich Mit ähnlichen Verbindungen

MS48107 ist einzigartig in seiner hohen Selektivität für den G-Protein-gekoppelten Rezeptor 68 im Vergleich zu anderen Protonen-G-Protein-gekoppelten Rezeptoren, Neurotransmitter-Transportern und hERG-Ionenkanälen . Ähnliche Verbindungen umfassen andere positive allosterische Modulatoren des G-Protein-gekoppelten Rezeptors 68, wie z. B. Verbindung 71, die auch eine Selektivität für den G-Protein-gekoppelten Rezeptor 68 zeigt, jedoch mit unterschiedlichen Bindungsaffinitäten und -aktivitäten . Die Fähigkeit von this compound, die Blut-Hirn-Schranke zu überwinden und hohe Expositionsniveaus sowohl im Plasma als auch im Gehirn aufrechtzuerhalten, unterscheidet es weiter von anderen Verbindungen .

Biologische Aktivität

MS48107 is a synthetic compound identified as a potent and selective positive allosteric modulator (PAM) of the proton-sensing orphan G protein-coupled receptor (GPCR) GPR68. This compound has garnered attention due to its significant biological activity, particularly in modulating physiological and pathophysiological processes associated with GPR68.

Chemical Characteristics

- Chemical Class : Synthetic organic compound

- Synonyms : GPR68 α-PAM 71

- Bioavailability : High; demonstrated brain penetration in murine models

- Mechanism of Action : Allosterically increases proton affinity (α-cooperativity) for GPR68, enhancing receptor activation in response to proton concentration changes.

Structure-Activity Relationship (SAR)

A comprehensive SAR study has shown that this compound exhibits a 33-fold increase in allosteric activity compared to its predecessor compound. This study highlighted its high selectivity over closely related proton GPCRs and common drug targets, making it an essential tool for further research into GPR68 functions .

Biological Activity Data

The following table summarizes key biological activities and characteristics of this compound:

| Parameter | Value |

|---|---|

| Allosteric Activity | 33-fold increase |

| Selectivity | High (over 48 common drug targets) |

| Bioavailability | Yes |

| Brain Penetration | Yes |

| Primary Target | GPR68 |

Mechanistic Insights

GPR68 functions as a mechanotransducer and is involved in various biological processes, including:

- pH homeostasis

- Tumor growth and metastasis

- Inflammation

- Osteoclast development

- Insulin secretion

- Epithelial barrier function

The modulation of GPR68 by this compound can potentially elucidate the receptor's roles in these processes, particularly under pathological conditions .

Case Studies and Research Findings

Recent studies have utilized this compound to explore its effects on cellular signaling pathways. For instance, research employing a GloSensor cAMP assay demonstrated that this compound effectively potentiates proton-mediated receptor activation, leading to increased cyclic AMP production in HEK293T cells transfected with GPR68 .

Notable Research Findings:

- In Vitro Studies : this compound significantly enhances the activation of GPR68 in response to varying proton concentrations, indicating its potential utility in studying acid-sensing mechanisms in cells.

- In Vivo Studies : The compound's ability to penetrate the blood-brain barrier suggests potential applications in neurological research, particularly concerning conditions influenced by pH changes in the brain .

Eigenschaften

Molekularformel |

C23H20FN5O2 |

|---|---|

Molekulargewicht |

417.4 g/mol |

IUPAC-Name |

[2-[4-amino-6-[(4-phenoxyphenyl)methylamino]-1,3,5-triazin-2-yl]-3-fluorophenyl]methanol |

InChI |

InChI=1S/C23H20FN5O2/c24-19-8-4-5-16(14-30)20(19)21-27-22(25)29-23(28-21)26-13-15-9-11-18(12-10-15)31-17-6-2-1-3-7-17/h1-12,30H,13-14H2,(H3,25,26,27,28,29) |

InChI-Schlüssel |

KKHDNAZPEMYUNO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |

Kanonische SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NC(=NC(=N3)N)C4=C(C=CC=C4F)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

MS48107; MS-48107 MS 48107 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.